2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284877
InChI: InChI=1S/C25H27N5/c1-18-20(16-19-10-5-4-6-11-19)24(27-14-9-15-29(2)3)30-23-13-8-7-12-22(23)28-25(30)21(18)17-26/h4-8,10-13,27H,9,14-16H2,1-3H3
SMILES: CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN(C)C)C#N
Molecular Formula: C25H27N5
Molecular Weight: 397.5 g/mol

2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.:

Cat. No.: VC13284877

Molecular Formula: C25H27N5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile -

Specification

Molecular Formula C25H27N5
Molecular Weight 397.5 g/mol
IUPAC Name 2-benzyl-1-[3-(dimethylamino)propylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C25H27N5/c1-18-20(16-19-10-5-4-6-11-19)24(27-14-9-15-29(2)3)30-23-13-8-7-12-22(23)28-25(30)21(18)17-26/h4-8,10-13,27H,9,14-16H2,1-3H3
Standard InChI Key SIJJBZIFJBMRJT-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN(C)C)C#N
Canonical SMILES CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN(C)C)C#N

Introduction

2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the benzimidazole family. It features a pyrido-benzimidazole core, which is a fused benzene and imidazole ring system, along with various substituents that contribute to its unique properties. The compound's molecular formula is C_{25}H_{27}N_{5}, and its molecular weight is approximately 397.5 g/mol.

Synthesis and Preparation

The synthesis of 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of specific starting materials under controlled conditions. Organic solvents and bases are commonly used to facilitate these reactions. While detailed industrial production methods are not extensively documented, large-scale synthesis would likely mirror laboratory conditions with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Biological Activities and Potential Applications

Research into the biological activities of 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is ongoing. The compound's unique structure allows it to interact selectively with certain enzymes or receptors, which could lead to innovative treatments in medicinal chemistry. Its potential applications span various fields, including pharmaceuticals, due to its ability to modulate biological pathways by binding to specific targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileBenzyl group, dimethylamino, carbonitrileEnhanced lipophilicity, potential biological activity
2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileButyl group instead of benzylDifferent pharmacokinetic profile
1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrileTrifluoromethyl groupIncreased stability and potential for bioactivity

Research Findings and Future Directions

The research on 2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile highlights its potential in medicinal chemistry due to its complex structure and reactivity. Further studies are needed to fully understand its pharmacodynamics and potential therapeutic applications. The compound's ability to interact with biological targets makes it a valuable subject for ongoing research in pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator